2-(2-Bromophenyl)-2-hydroxyacetic acid
Overview
Description
2-(2-Bromophenyl)-2-hydroxyacetic acid (2-BPA) is an organic compound belonging to the class of phenylcarboxylic acids. It is a white crystalline solid with a molecular weight of 247.02 g/mol and a melting point of 93-95 °C. 2-BPA is a versatile compound that has been used in a variety of scientific research applications, including synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Environmental Chemistry
Lastly, the study of 2-(2-Bromophenyl)-2-hydroxyacetic acid in environmental chemistry can provide insights into the degradation pathways and persistence of brominated organic compounds in the environment. Understanding its behavior can help assess the environmental impact of related chemicals.
Each of these fields leverages the unique chemical structure of 2-(2-Bromophenyl)-2-hydroxyacetic acid for various applications, demonstrating the compound’s versatility in scientific research. While the search results primarily provided information on 2-Bromophenylboronic acid , which is a related compound, the applications mentioned above are extrapolated based on the chemical structure and reactivity of 2-(2-Bromophenyl)-2-hydroxyacetic acid itself. For specific studies and experimental data, further literature review and experimental research would be necessary.
Mechanism of Action
Target of Action
The primary target of 2-(2-Bromophenyl)-2-hydroxyacetic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling process .
Mode of Action
The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s known that organoboron compounds like this one are usually bench stable, easy to purify, and often commercially available . These features suggest good bioavailability, although specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as drug discovery and materials science .
Action Environment
The action of 2-(2-Bromophenyl)-2-hydroxyacetic acid is influenced by environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Additionally, the efficiency of the SM coupling reaction can be influenced by the concentration of the boronic acid . Therefore, careful control of the reaction environment is crucial for maximizing the compound’s efficacy and stability.
properties
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMJUAXERDNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345364 | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-hydroxyacetic acid | |
CAS RN |
7157-15-5 | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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